molecular formula C13H15FN2 B12981670 (R)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

(R)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12981670
M. Wt: 218.27 g/mol
InChI Key: YEWBBDXCGKMAQI-MRVPVSSYSA-N
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Description

®-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound characterized by its unique structure, which includes a fluorine atom and multiple methyl groups. This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination and methylation steps. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify biological activity.

    Substitution: Commonly involves the replacement of the fluorine atom or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridoindoles.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in modulating various biochemical pathways. It is often studied for its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents.

Medicine

In medicine, ®-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is being investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for treating various diseases.

Industry

Industrially, this compound is used in the development of new materials and chemical products. Its unique properties can enhance the performance of polymers, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s fluorine atom and methyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the ®-configuration, which may affect its biological activity.

    1,9-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

    6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methyl groups, affecting its overall stability and biological interactions.

Uniqueness

®-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its specific stereochemistry and functional groups, which contribute to its unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

(1R)-6-fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H15FN2/c1-7-3-4-9(14)13-11(7)12-8(2)15-6-5-10(12)16-13/h3-4,8,15-16H,5-6H2,1-2H3/t8-/m1/s1

InChI Key

YEWBBDXCGKMAQI-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C2=C(CCN1)NC3=C(C=CC(=C23)C)F

Canonical SMILES

CC1C2=C(CCN1)NC3=C(C=CC(=C23)C)F

Origin of Product

United States

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